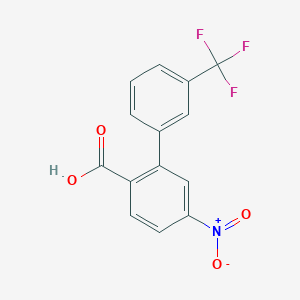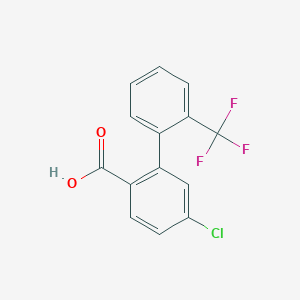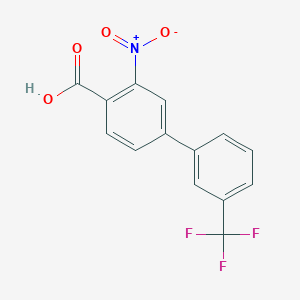
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid, commonly referred to as 4-NTPB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in both water and organic solvents. 4-NTPB is a useful reagent for synthesizing various compounds and has been used in a variety of biological and chemical experiments. In addition, 4-NTPB has been found to possess several biochemical and physiological effects that make it an attractive candidate for further study.
科学研究应用
4-NTPB has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), caspase-3, and protein kinase C (PKC). In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines. It has also been used in the synthesis of several compounds, such as 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde.
作用机制
The exact mechanism of action of 4-NTPB is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines by interfering with their ability to replicate and divide.
Biochemical and Physiological Effects
4-NTPB has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines by interfering with their ability to replicate and divide. It has also been found to possess anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The main advantage of using 4-NTPB in laboratory experiments is its ability to inhibit the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to possess anti-inflammatory and antioxidant properties. However, there are some limitations to using 4-NTPB in laboratory experiments. It is not water soluble and must be dissolved in an organic solvent before use. In addition, 4-NTPB is toxic if ingested and should be handled with caution.
未来方向
There are several potential future directions for 4-NTPB research. These include further research into its mechanism of action, its potential use in the development of new drugs, and its potential use as an anti-inflammatory and antioxidant agent. In addition, further research into its biochemical and physiological effects could lead to new applications in the treatment of various diseases. Finally, further research into its synthesis method could lead to more efficient and cost-effective production of 4-NTPB.
合成方法
4-NTPB can be synthesized from the reaction between 4-nitrobenzoic acid and 3-trifluoromethylphenyl bromide in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution at room temperature and yields a white crystalline solid. The reaction is simple and can be completed in a few hours.
属性
IUPAC Name |
4-nitro-2-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-2-8(6-9)12-7-10(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIIBBABVACTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691157 |
Source


|
| Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261742-18-0 |
Source


|
| Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














